Cas no 933725-38-3 (1-methyl-4-(piperidin-3-yl)piperazine)
1-methyl-4-(piperidin-3-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-(3-piperidinyl)-Piperazine
- 1-methyl-4-(piperidin-3-yl)piperazine
- (R)-1-Methyl-4-(piperidin-3-yl)piperazine-3HCl
- (S)-1-Methyl-4-(piperidin-3-yl)piperazine-3HCl
- 1-Methyl-4-piperidin-3-yl-piperazine
- 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride
- Piperazine, 1-methyl-4-(3-piperidinyl)-
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- MDL: MFCD11641581
- Inchi: 1S/C10H21N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h10-11H,2-9H2,1H3
- InChI Key: XVGLITJQBBRZMZ-UHFFFAOYSA-N
- SMILES: N1(C)CCN(C2CCCNC2)CC1
Computed Properties
- Exact Mass: 183.174
- Monoisotopic Mass: 183.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Density: 0.992±0.06 g/cm3(Predicted)
- Boiling Point: 263.0±8.0 °C(Predicted)
- pka: 10.14±0.10(Predicted)
1-methyl-4-(piperidin-3-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2998003-1g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 1g |
$871.0 | 2023-09-06 | ||
| Enamine | EN300-2998003-5g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 5g |
$2525.0 | 2023-09-06 | ||
| Enamine | EN300-2998003-10g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 10g |
$3746.0 | 2023-09-06 | ||
| Enamine | EN300-2998003-0.05g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-2998003-0.1g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
| Enamine | EN300-2998003-0.25g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-2998003-0.5g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-2998003-1.0g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-2998003-2.5g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-2998003-5.0g |
1-methyl-4-(piperidin-3-yl)piperazine |
933725-38-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 |
1-methyl-4-(piperidin-3-yl)piperazine Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-methyl-4-(piperidin-3-yl)piperazine
Recent Advances in the Study of 1-methyl-4-(piperidin-3-yl)piperazine (CAS: 933725-38-3) in Chemical Biology and Pharmaceutical Research
The compound 1-methyl-4-(piperidin-3-yl)piperazine (CAS: 933725-38-3) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic amine, featuring both piperidine and piperazine moieties, has demonstrated notable activity in various biological systems, particularly in central nervous system (CNS) disorders and oncology. Recent studies have explored its role as a key structural motif in drug design, with particular attention to its receptor binding characteristics and metabolic stability.
Structural-activity relationship (SAR) studies published in 2023-2024 have revealed that the 1-methyl-4-(piperidin-3-yl)piperazine scaffold exhibits optimal spatial configuration for interacting with multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT1A receptors. This dual activity profile has positioned the compound as a promising candidate for developing novel antipsychotic agents with improved efficacy and reduced side effects compared to current therapeutics. The specific stereochemistry conferred by the piperidin-3-yl substitution appears crucial for receptor selectivity, as demonstrated in recent molecular docking simulations.
In oncology research, derivatives of 933725-38-3 have shown remarkable inhibitory activity against several kinase targets, particularly those involved in tumor angiogenesis and metastasis. A 2024 study published in the Journal of Medicinal Chemistry reported that optimized analogs of 1-methyl-4-(piperidin-3-yl)piperazine demonstrated nanomolar potency against VEGFR-2 and PDGFR-β, with favorable pharmacokinetic profiles in rodent models. The basic nitrogen atoms in both rings contribute to enhanced solubility while maintaining cell membrane permeability, addressing a common challenge in kinase inhibitor development.
Metabolic stability studies using human liver microsomes have provided valuable insights into the compound's drug-like properties. The methyl group at the 1-position of the piperazine ring significantly reduces oxidative metabolism compared to unsubstituted analogs, while the piperidin-3-yl moiety appears to direct phase I metabolism toward less toxic pathways. These findings, published in recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling reports, suggest that 933725-38-3 derivatives may offer improved safety profiles for clinical development.
The synthetic accessibility of 1-methyl-4-(piperidin-3-yl)piperazine has also been a subject of recent methodological improvements. A 2024 patent application disclosed a novel asymmetric synthesis route that achieves >99% enantiomeric purity, addressing previous challenges in stereocontrol. This advancement is particularly significant given the increasing recognition of the importance of chirality in CNS-active compounds, where different enantiomers often exhibit distinct pharmacological profiles.
Emerging applications in radiopharmaceuticals have further expanded the utility of this scaffold. Researchers have successfully incorporated 933725-38-3 derivatives into PET (Positron Emission Tomography) tracers for imaging dopamine receptor occupancy, with preliminary clinical trials demonstrating excellent blood-brain barrier penetration and target specificity. These developments position the compound as a valuable tool for both therapeutic development and diagnostic applications in neurological disorders.
Ongoing research continues to explore the full potential of 1-methyl-4-(piperidin-3-yl)piperazine derivatives, with particular focus on their application in multi-target drug design and as privileged structures in fragment-based drug discovery. The compound's balanced physicochemical properties and demonstrated biological activities across multiple target classes suggest it will remain an important focus of medicinal chemistry research in the coming years.
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